molecular formula C7H7ClF3NO2 B15336165 O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride

O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride

Cat. No.: B15336165
M. Wt: 229.58 g/mol
InChI Key: HYHQAFWVCUOCRO-UHFFFAOYSA-N
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Description

O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H6F3NO2·HCl. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further linked to a hydroxylamine moiety. The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride typically involves the reaction of 2-(trifluoromethoxy)aniline with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over reaction parameters. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require the use of halogenating agents or other electrophiles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in the study of biological systems and the development of pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-(Trifluoromethoxy)phenyl)hydroxylamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and stability. These properties make it particularly valuable in applications where enhanced membrane penetration and stability are desired .

Properties

Molecular Formula

C7H7ClF3NO2

Molecular Weight

229.58 g/mol

IUPAC Name

O-[2-(trifluoromethoxy)phenyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H6F3NO2.ClH/c8-7(9,10)12-5-3-1-2-4-6(5)13-11;/h1-4H,11H2;1H

InChI Key

HYHQAFWVCUOCRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)ON.Cl

Origin of Product

United States

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